molecular formula C11H11NO2 B13113896 5-methoxy-2-methylisoquinolin-1(2H)-one

5-methoxy-2-methylisoquinolin-1(2H)-one

Cat. No.: B13113896
M. Wt: 189.21 g/mol
InChI Key: HUKZEMKDFHBIOG-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylisoquinolin-1(2H)-one (CAS: 118313-35-2) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Structurally, it features a methoxy group at position 5 and a methyl group at position 2 of the isoquinolinone scaffold. This compound belongs to the isoquinolinone family, which is notable for its prevalence in bioactive molecules, including antitumor and antimicrobial agents .

Properties

IUPAC Name

5-methoxy-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(12)13)4-3-5-10(8)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKZEMKDFHBIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methylisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylisoquinoline and methoxy-substituted benzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized under acidic or basic conditions to form the final product, 5-methoxy-2-methylisoquinolin-1(2H)-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of isoquinolinones are highly dependent on substituent type and position. Below is a comparative table of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Methoxy-2-methylisoquinolin-1(2H)-one 5-OCH₃, 2-CH₃ C₁₀H₉NO₂ 175.18 Bioactive scaffold (potential drug lead)
6-Chloro-5-methoxyisoquinolin-1(2H)-one 5-OCH₃, 6-Cl C₁₀H₈ClNO₂ 209.63 Increased polarity due to Cl; potential antiviral activity
5-(2-Methoxyethoxy)-2-methylisoquinolin-1(2H)-one 5-(CH₂CH₂OCH₃), 2-CH₃ C₁₃H₁₅NO₃ 233.27 Enhanced hydrophilicity; safety precautions for handling
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one 2-C₆H₄OH, 3,4-dihydro C₁₅H₁₃NO₂ 251.27 Hydrogen bonding capacity; antitumor activity
5-Hydroxy-4-(3-pyrrolidinylmethylphenyl)isoquinolin-1(2H)-one 5-OH, 4-(C₆H₃-(CH₂-pyrrolidine)) C₂₀H₂₀N₂O₂ 320.39 Improved solubility; neuroactive potential
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 6-chloro derivative () exhibits higher molecular weight and polarity compared to the methoxy-methyl analog, likely influencing solubility and receptor interactions.
  • Hydrogen Bonding: The hydroxyphenyl derivative () can form intramolecular hydrogen bonds, enhancing stability and bioavailability compared to non-polar methyl/methoxy groups.
  • Synthetic Accessibility: Transition metal-free methods (e.g., t-BuOK catalysis) enable greener synthesis of isoquinolinones compared to metal-dependent protocols .

Biological Activity

5-Methoxy-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. It has garnered attention in recent years for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 5-methoxy-2-methylisoquinolin-1(2H)-one is C11H11NOC_{11}H_{11}NO, with a molecular weight of 175.21 g/mol. The compound appears as a white to off-white solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Antimicrobial Activity

Research indicates that 5-methoxy-2-methylisoquinolin-1(2H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Acinetobacter baumannii40 µg/mL

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism .

Anticancer Properties

The anticancer potential of 5-methoxy-2-methylisoquinolin-1(2H)-one has also been explored. Studies indicate that it may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes associated with inflammation and cancer progression . The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of cell proliferation : It has been shown to reduce the viability of various cancer cell lines.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells.

The biological activity of 5-methoxy-2-methylisoquinolin-1(2H)-one is thought to be mediated through specific molecular interactions. Preliminary molecular docking studies suggest that it may bind to various biological targets, potentially inhibiting critical pathways involved in disease processes.

Case Studies

Several case studies have investigated the effects of 5-methoxy-2-methylisoquinolin-1(2H)-one on different biological systems:

  • Antimicrobial Efficacy : A study conducted by Chang et al. evaluated the antimicrobial activity against a panel of pathogens and found significant inhibition in growth, supporting its potential as a therapeutic agent .
  • Cancer Cell Line Studies : Research on human cancer cell lines demonstrated that treatment with 5-methoxy-2-methylisoquinolin-1(2H)-one led to a significant decrease in cell viability, particularly in breast and colon cancer models .

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